2-Methoxy-2'-thiomorpholinomethyl benzophenone

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

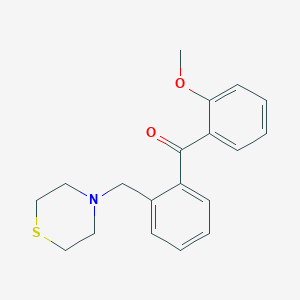

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is formally designated as (2-methoxyphenyl)[2-(4-thiomorpholinylmethyl)phenyl]methanone. This nomenclature precisely describes the compound's structural composition, indicating the presence of a methanone (ketone) core linking two substituted phenyl rings. The first phenyl ring contains a methoxy group in the ortho position, while the second phenyl ring bears a thiomorpholinylmethyl substituent, also in the ortho position relative to the carbonyl group.

The structural representation of this compound reveals a complex molecular architecture where the central carbonyl carbon serves as the connecting point between two aromatic systems. The methoxy group (-OCH₃) is positioned on one benzene ring, contributing to the compound's electronic properties and potential reactivity patterns. The thiomorpholinylmethyl group represents a more complex substituent, consisting of a methylene bridge (-CH₂-) that connects the benzene ring to a six-membered heterocyclic thiomorpholine ring containing both nitrogen and sulfur atoms.

The International Chemical Identifier code for this compound is documented as 1S/C19H21NO2S/c1-22-18-9-5-4-8-17(18)19(21)16-7-3-2-6-15(16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3, providing a standardized method for representing the compound's complete structural information. This International Chemical Identifier format enables precise identification and database searching across various chemical information systems.

Propiedades

IUPAC Name |

(2-methoxyphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c1-22-18-9-5-4-8-17(18)19(21)16-7-3-2-6-15(16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXZJCVNOUGPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643803 | |

| Record name | (2-Methoxyphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-47-0 | |

| Record name | (2-Methoxyphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Methylation of Hydroxybenzophenone Precursors

A common starting point involves methylation of hydroxyl groups on benzophenone derivatives to introduce the methoxy group. For example, 2,4-dihydroxybenzophenone can be methylated using methyl halides in the presence of alkali and phase transfer catalysts in a high-pressure reactor:

| Parameter | Typical Range/Value |

|---|---|

| Starting material | 2,4-Dihydroxybenzophenone |

| Alkali solution | KOH, NaOH, K2CO3, or Na2CO3 (20-50 wt%) |

| Phase transfer catalyst | Tetrabutylammonium chloride/bromide, PEG-200/400 (0.5-5% molar ratio) |

| Solvent | Toluene, xylene, chlorobenzene, butyl acetate |

| Methyl halide | Methyl chloride, bromide, or iodide |

| Temperature | 60-140 °C |

| Pressure | 0.3-0.5 MPa |

| Reaction time | 1-4 hours |

This process yields 2-hydroxy-4-methoxybenzophenone, an important intermediate.

Introduction of Thiomorpholinomethyl Group via Amination and Ring Closure

Incorporation of the thiomorpholinomethyl moiety typically involves amination followed by ring closure with sulfur-containing reagents. A related synthetic approach for 2-methoxyphenothiazine (a sulfur and nitrogen heterocyclic compound) provides a useful model:

| Step | Description | Conditions |

|---|---|---|

| 1. Amination | Mix resorcinol and aniline, catalyze dehydration and amination to form intermediate I | 185-195 °C, stirring, catalyst present |

| 2. Methylation | Intermediate I treated with base and methylating agent under heating to form intermediate II | 30-80 °C, 3-8 hours |

| 3. Ring closure | Intermediate II reacted with sulfur and iodine under reflux to form the heterocyclic ring | 80-130 °C, 6-12 hours, reflux |

| 4. Purification | Recrystallization from solvent to obtain pure product | Solvent-specific |

This method emphasizes the use of a single solvent system to facilitate purification and reduce environmental impact.

Comparative Analysis of Preparation Routes

| Preparation Aspect | Methylation Route (Hydroxybenzophenone) | Amination and Ring Closure Route (Thiomorpholine) |

|---|---|---|

| Starting Materials | 2,4-Dihydroxybenzophenone, methyl halide | Resorcinol, aniline, sulfur, iodine |

| Key Reactions | Methylation, phase transfer catalysis | Amination, methylation, sulfur-induced ring closure |

| Catalysts | Phase transfer catalysts (quaternary ammonium salts) | Dehydration catalysts, iodine |

| Reaction Conditions | 60-140 °C, 0.3-0.5 MPa, 1-4 hours | 30-195 °C (varied by step), reflux, 3-12 hours |

| Environmental Considerations | Use of toxic methyl halides, phase transfer catalysis | Single solvent system, solvent recycling |

| Purification | Extraction with n-hexane, concentration | Recrystallization |

Summary Table of Preparation Parameters

| Parameter | Method 1: Methylation of Hydroxybenzophenone | Method 2: Amination and Ring Closure for Thiomorpholine |

|---|---|---|

| Starting Materials | 2,4-Dihydroxybenzophenone, methyl halide | Resorcinol, aniline, sulfur, iodine |

| Catalyst | Phase transfer catalyst (0.5-5%) | Dehydration catalyst, iodine |

| Solvent | Toluene, xylene, chlorobenzene, butyl acetate | Single solvent system (type not specified) |

| Temperature | 60-140 °C | Step-dependent: 30-195 °C |

| Pressure | 0.3-0.5 MPa | Atmospheric (reflux) |

| Reaction Time | 1-4 hours | 3-12 hours (multi-step) |

| Purification Method | Extraction and concentration | Recrystallization |

| Environmental Considerations | Toxic methyl halides reduced, catalyst choice | Solvent recycling, reduced pollution |

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxy-2’-thiomorpholinomethyl benzophenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the carbonyl group of the benzophenone core to a hydroxyl group, forming alcohol derivatives.

Substitution: The methoxy and thiomorpholinomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Aplicaciones Científicas De Investigación

Chemistry

2-Methoxy-2'-thiomorpholinomethyl benzophenone serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, making it valuable for creating more complex organic molecules.

Key Reactions:

- Oxidation : Can be converted into sulfoxides or sulfones.

- Reduction : The carbonyl group can be reduced to form alcohol derivatives.

- Substitution Reactions : The methoxy and thiomorpholinomethyl groups can undergo nucleophilic substitutions to create derivatives with tailored properties.

Biology

In biological research, this compound is investigated for its potential effects on biological activity due to the presence of its functional groups. Studies focus on:

- Biological Activity : Understanding how methoxy and thiomorpholinomethyl groups influence enzyme activity and receptor interactions.

- Pharmacological Studies : Exploring its potential as a lead compound for drug development targeting specific biological pathways.

Industrial Applications

The compound is utilized as a photoinitiator in polymerization reactions, leveraging the photochemical properties of the benzophenone moiety. This application is particularly relevant in:

- Coatings and Adhesives : Enhancing the curing processes in UV-cured coatings.

- Cosmetics : Serving as a UV filter or stabilizer in cosmetic formulations.

Case Study 1: Photoinitiator Efficacy

Research conducted on the photoinitiating properties of this compound demonstrated its effectiveness in initiating polymerization under UV light. The study highlighted:

- Efficiency : High conversion rates in acrylate systems.

- Compatibility : Good compatibility with various monomers used in coatings.

A series of biological assays were performed to evaluate the compound's interaction with various enzymes and receptors:

- Enzyme Inhibition Studies : The compound showed significant inhibition of certain cytochrome P450 enzymes, indicating potential for drug-drug interaction studies.

- Cell Viability Assays : Preliminary studies suggested that it may exhibit cytotoxic effects against specific cancer cell lines, warranting further investigation into its anticancer properties.

Mecanismo De Acción

The mechanism of action of 2-Methoxy-2’-thiomorpholinomethyl benzophenone involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other polar interactions, while the thiomorpholinomethyl group can interact with nucleophiles and electrophiles. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Substituent Variations in Thiomorpholinomethyl Benzophenones

The benzophenone scaffold is highly modifiable, and substituent variations significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:

Key Observations :

- Halogenated Derivatives : Chloro and fluoro substituents (e.g., 3-chloro, 4-fluoro analogs) improve resistance to metabolic degradation and enhance binding to aromatic receptors via halogen bonding .

- Methoxy vs. Methyl Groups : Methoxy groups (electron-donating) increase solubility in polar solvents, while methyl groups (e.g., 2,3-dimethyl analog) favor lipid solubility .

- Thiomorpholine vs.

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

- Melting Points: Benzophenone derivatives with bulky substituents (e.g., 2-methoxy-2,4-diphenyl-3(2H)-furanone) exhibit melting points near 96°C . The thiomorpholinomethyl group may lower melting points due to reduced crystallinity.

- Solubility: Thiomorpholine’s sulfur atom and methoxy’s polarity suggest moderate solubility in DMF, dichloromethane, and methanol, similar to 4-benzyloxy-2-(2'-carbomethoxy)thiophenylaniline .

Actividad Biológica

2-Methoxy-2'-thiomorpholinomethyl benzophenone is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 327.44 g/mol. It features a benzophenone backbone with a methoxy group and a thiomorpholinomethyl moiety, which contribute to its unique properties and potential applications in various fields, including UV protection and organic synthesis.

The biological activity of this compound is primarily attributed to its functional groups:

- Methoxy Group : This group can participate in hydrogen bonding and polar interactions, influencing the activity of enzymes and receptors.

- Thiomorpholinomethyl Group : This moiety can interact with nucleophiles and electrophiles, modulating various biological effects.

These interactions suggest that the compound may exhibit diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties .

Antioxidant Activity

Research indicates that benzophenone derivatives, including this compound, exhibit significant antioxidant properties. The compound's ability to scavenge free radicals was evaluated using DPPH radical scavenging assays. Preliminary results suggest that it may possess moderate antioxidant activity compared to other known antioxidants .

Cytotoxicity

A study investigating the cytotoxic effects of benzophenone derivatives found that certain analogs exhibited potent cytotoxicity against various human cancer cell lines. Although specific data on this compound is limited, its structural similarity to other active compounds suggests potential for similar effects. For instance, related compounds have shown IC50 values in the nanomolar range against cancer cells .

Case Study 1: Hepatotoxicity Assessment

A toxicity study involving benzophenone compounds indicated that exposure could lead to liver damage characterized by increased liver weights and hepatocyte hypertrophy. While this study does not directly assess this compound, it highlights the need for careful evaluation of similar compounds due to potential hepatotoxic effects observed at high doses .

Case Study 2: Estrogenic Effects

Research has shown that certain benzophenones can exhibit estrogenic activity. A study on benzophenone-2 revealed its capability to influence estrogen receptors in vitro. Given the structural similarities among benzophenones, further investigation into the estrogenic effects of this compound is warranted .

Comparative Analysis

| Compound Name | Antioxidant Activity | Cytotoxicity (IC50) | Estrogenic Activity |

|---|---|---|---|

| This compound | Moderate | Unknown | Unknown |

| Benzophenone-2 | Low | nM range (7.0 nM) | Positive |

| Hydroxybenzophenones | Varies | Varies | Varies |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-2'-thiomorpholinomethyl benzophenone, and how can purity be optimized?

- Methodology : The synthesis of thiomorpholinomethyl-substituted benzophenones typically involves nucleophilic substitution or coupling reactions. For example, thiomorpholine derivatives can react with benzophenone precursors under reflux conditions in aprotic solvents (e.g., DMF or THF) with catalytic bases like K₂CO₃ . Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) and HPLC validation (>98% purity) are critical for ensuring compound integrity .

Q. What safety precautions are necessary when handling this compound?

- Guidelines : While specific hazard data for this compound is limited, structurally related benzophenones (e.g., 2-Methoxy-2,4-diphenyl-3(2H)-furanone) are classified as irritants. Use PPE (gloves, goggles), handle in a fume hood, and store at ambient temperatures away from light . Refer to SDS sheets of analogous compounds for spill management and disposal protocols .

Q. Which analytical techniques are suitable for characterizing this compound?

- Protocols :

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., methoxy and thiomorpholinomethyl groups) .

- HPLC : Assess purity (>98%) using C18 columns and UV detection (λ ≈ 254 nm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ or [M–H]⁻ ions) .

Advanced Research Questions

Q. How does the thiomorpholinomethyl group influence the solvatochromic behavior of benzophenone derivatives?

- Experimental Design : Compare UV-Vis spectra in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol). The thiomorpholinomethyl group’s electron-donating nature may redshift the n→π* transition of the benzophenone carbonyl. Computational modeling (DFT) can predict solvation effects and vibrational shifts, as demonstrated for benzophenone in halogenated solvents .

Q. What are the implications of benzophenone’s IARC classification for in vitro studies involving this compound?

- Risk Mitigation : Benzophenone is classified as "possibly carcinogenic" (IARC Group 2B). For cell-based assays, use low concentrations (<10 µM) and limit exposure duration. Include negative controls (e.g., solvent-only) to distinguish compound-specific effects from background toxicity .

Q. How can computational methods predict the interaction of this compound with biological targets?

- Approach : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to assess binding affinity with enzymes like acetylcholinesterase, leveraging structural analogs (e.g., 2-Methoxythiophenol hybrids) as templates . MD simulations (AMBER/CHARMM) can further evaluate stability of ligand-protein complexes .

Q. Are there contradictions in reported biological activities of thiomorpholinomethyl-substituted benzophenones?

- Analysis : Some studies highlight antimicrobial activity, while others report negligible effects. Discrepancies may arise from differences in assay conditions (e.g., bacterial strains, incubation time). Validate findings using standardized protocols (CLSI guidelines) and orthogonal assays (e.g., MIC vs. time-kill curves) .

Methodological Notes

- Spectral Data Interpretation : For IR spectroscopy, the carbonyl stretch (νC=O) typically appears at ~1660 cm⁻¹. Solvent interactions (e.g., hydrogen bonding with water) can split this peak, as observed in benzophenone/acetonitrile solutions .

- Synthetic Optimization : If low yields occur, consider alternative catalysts (e.g., Pd/C for hydrogenation steps) or microwave-assisted synthesis to reduce reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.